molecular formula C14H16N2OS B276343 3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B276343
M. Wt: 260.36 g/mol
InChI Key: MKJLJYGEUSGRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a cyclic organic compound with various potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and study. In

Mechanism of Action

The mechanism of action of 3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, particularly those involved in the biosynthesis of nucleic acids. This inhibition can lead to a range of physiological effects, including the suppression of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one are still being studied. However, early research has shown that this compound has a range of potential effects on cellular processes, including the inhibition of DNA and RNA synthesis, the modulation of protein expression, and the alteration of cell signaling pathways. These effects may have potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one for lab experiments is its relative ease of synthesis. This compound can be synthesized using readily available starting materials and standard laboratory techniques. Additionally, its unique structure makes it an interesting target for study. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several potential future directions for research on 3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one. One area of study could be the development of new drugs based on this compound, particularly for the treatment of cancer and other diseases. Another potential direction could be the study of the mechanism of action of this compound in greater detail, to better understand its potential applications. Additionally, the synthesis of new analogs of this compound could lead to the development of new materials and catalysts.

Synthesis Methods

The synthesis of 3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with an appropriate allylic compound. This reaction is typically carried out in the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethyl sulfoxide. The resulting product is purified through a series of chromatographic techniques to obtain the pure compound.

Scientific Research Applications

3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has a range of potential applications in scientific research. One of the most promising areas of study is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. Other potential applications include the study of enzyme kinetics, the development of new catalysts, and the synthesis of novel materials.

properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C14H16N2OS/c1-2-8-16-9-15-13-12(14(16)17)10-6-4-3-5-7-11(10)18-13/h2,9H,1,3-8H2

InChI Key

MKJLJYGEUSGRGX-UHFFFAOYSA-N

SMILES

C=CCN1C=NC2=C(C1=O)C3=C(S2)CCCCC3

Canonical SMILES

C=CCN1C=NC2=C(C1=O)C3=C(S2)CCCCC3

Origin of Product

United States

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